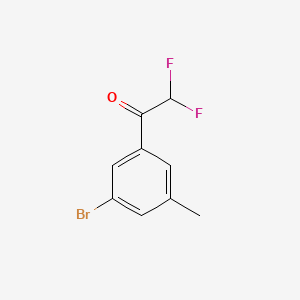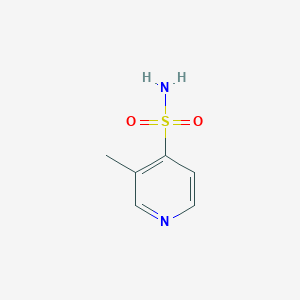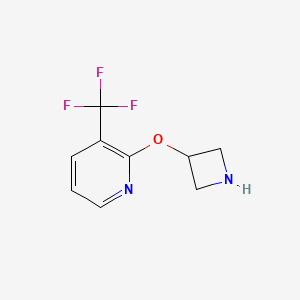![molecular formula C8H9F3N2O B13601395 [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13601395.png)
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine is an organic compound that features a trifluoromethyl group and a methoxy group attached to a phenyl ring, with a hydrazine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 3-methoxy-4-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
化学反应分析
Types of Reactions
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group in the precursor can be reduced to form the hydrazine derivative.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
[3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs due to its unique chemical properties.
Materials Science: It can be used in the functionalization of materials, such as the reduction and functionalization of graphene oxide.
作用机制
The mechanism of action of [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can act as a nucleophile, participating in nucleophilic substitution reactions. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its interaction with biological membranes and proteins .
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Similar structure but lacks the methoxy group.
4-Methoxyphenylhydrazine: Similar structure but lacks the trifluoromethyl group.
Uniqueness
The presence of both the methoxy and trifluoromethyl groups in [3-Methoxy-4-(trifluoromethyl)phenyl]hydrazine makes it unique The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity
属性
分子式 |
C8H9F3N2O |
|---|---|
分子量 |
206.16 g/mol |
IUPAC 名称 |
[3-methoxy-4-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-7-4-5(13-12)2-3-6(7)8(9,10)11/h2-4,13H,12H2,1H3 |
InChI 键 |
JRJZNIJDLCJZNI-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
![1-([1,1'-Biphenyl]-4-yl)prop-2-en-1-ol](/img/structure/B13601318.png)
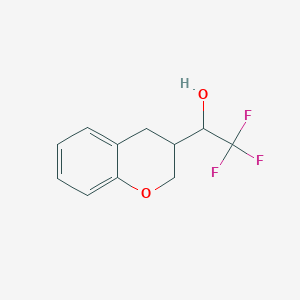
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)


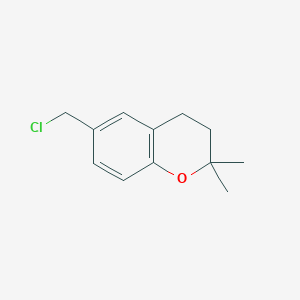
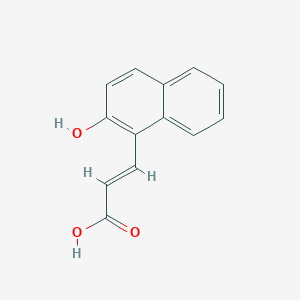
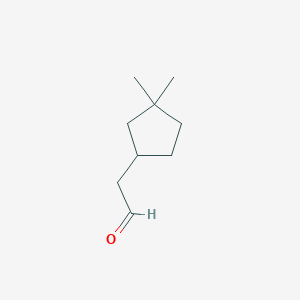
![8-(Bromomethyl)-6-chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepine](/img/structure/B13601366.png)
